4-(5-(3-Fluorophenyl)-1,2,4-oxadiazol-3-yl)-1-(thiophen-2-ylmethyl)pyrrolidin-2-one

Description

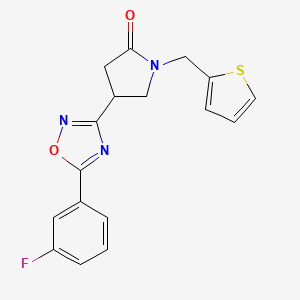

This compound features a pyrrolidin-2-one core substituted with a 1,2,4-oxadiazole ring bearing a 3-fluorophenyl group at position 5 and a thiophen-2-ylmethyl group at position 1 (Figure 1). The 1,2,4-oxadiazole moiety is a bioisostere for ester or amide groups, enhancing metabolic stability and binding affinity in medicinal chemistry applications .

Properties

IUPAC Name |

4-[5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl]-1-(thiophen-2-ylmethyl)pyrrolidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14FN3O2S/c18-13-4-1-3-11(7-13)17-19-16(20-23-17)12-8-15(22)21(9-12)10-14-5-2-6-24-14/h1-7,12H,8-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANZPRMNLTYYOPN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1=O)CC2=CC=CS2)C3=NOC(=N3)C4=CC(=CC=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14FN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)-1-(thiophen-2-ylmethyl)pyrrolidin-2-one is a derivative of oxadiazole that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, focusing on its anticancer and antimicrobial properties, supported by relevant research findings and data tables.

The molecular formula of the compound is C_{15}H_{14}F_{N}_{3}O_{2}S, with a molecular weight of approximately 303.35 g/mol. The structure features a pyrrolidinone core substituted with both oxadiazole and thiophene moieties, which are known for their diverse biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of oxadiazole derivatives, including the compound . The following table summarizes key findings from various studies on the anticancer activity of similar compounds:

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | A549 (Lung) | 12.5 | Induction of apoptosis |

| 5-Nitrothiophene derivative | A549 (Lung) | 10.0 | Inhibition of cell proliferation |

| Bis hydrazone derivative | HeLa (Cervical) | 8.0 | Cell cycle arrest |

In a study published in PMC, compounds similar to the one discussed exhibited significant cytotoxicity against various cancer cell lines, including A549 and HeLa cells. The mechanism involved the induction of apoptosis and inhibition of cell proliferation through specific signaling pathways .

Antimicrobial Activity

The antimicrobial properties of the compound have also been investigated, particularly against multidrug-resistant strains. The following table outlines the antimicrobial activity against selected pathogens:

| Compound | Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|---|

| This compound | MRSA (Methicillin-resistant Staphylococcus aureus) | 16 |

| 5-Oxopyrrolidine derivative | E. coli (Multidrug-resistant) | 32 |

| Thiophene derivative | Pseudomonas aeruginosa | 64 |

Research indicates that this compound exhibits promising antimicrobial activity against resistant strains such as MRSA and multidrug-resistant E. coli, suggesting its potential as a lead compound for developing new antimicrobial agents .

Case Studies

Several case studies have documented the biological activities of oxadiazole derivatives:

- Study on Anticancer Activity : A recent study demonstrated that a series of oxadiazole derivatives displayed significant cytotoxicity against A549 cells with IC50 values ranging from 8 to 15 µM. The study highlighted structure-activity relationships indicating that substitutions on the oxadiazole ring significantly influenced biological activity .

- Antimicrobial Efficacy : Another study focused on the antimicrobial properties of oxadiazole derivatives against various pathogens, revealing that modifications to the thiophene ring enhanced antibacterial potency against MRSA and other resistant bacteria .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The table below summarizes key structural analogs and their distinguishing features:

Pharmacological and Physicochemical Comparisons

- Fluorine Positional Isomerism : The target compound’s 3-fluorophenyl group (vs. 4-fluorophenyl in ) may alter target binding due to differences in steric and electronic effects. Fluorine at the meta position could enhance dipole interactions in hydrophobic pockets compared to para substitution .

- Thiophene vs.

- Oxadiazole Modifications : Replacement of the 3-fluorophenyl group with electron-donating substituents (e.g., 4-methoxyphenethyl in ) reduces electrophilicity, which may decrease reactivity but improve metabolic stability.

Structure-Activity Relationships (SAR)

- Oxadiazole Substituents: Aryl groups (e.g., 3-fluorophenyl) enhance binding to targets like adenosine receptors, as seen in xanthine derivatives with 4-chlorophenyl or trifluoromethylphenyl groups .

- Pyrrolidinone Modifications: Bulky substituents (e.g., phenethyl in ) may reduce bioavailability, whereas smaller groups (e.g., thiophenmethyl) balance lipophilicity and solubility.

- Fluorine Impact: Fluorine at meta positions (3-fluorophenyl) improves metabolic stability and target affinity compared to non-halogenated analogs .

Q & A

Q. What are the recommended synthetic routes for preparing 4-(5-(3-Fluorophenyl)-1,2,4-oxadiazol-3-yl)-1-(thiophen-2-ylmethyl)pyrrolidin-2-one?

- Methodological Answer : The compound can be synthesized via a multi-step protocol involving: (i) Formation of the 1,2,4-oxadiazole ring through cyclization of an amidoxime intermediate with a fluorophenyl-substituted carboxylic acid derivative under microwave-assisted conditions . (ii) Alkylation of the pyrrolidin-2-one core with a thiophen-2-ylmethyl group using a base like NaH in anhydrous THF . (iii) Final purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization from ethanol. Key validation: Monitor reaction progress using TLC and confirm purity via HPLC (>95%) .

Q. How should researchers characterize the compound’s structural integrity?

- Methodological Answer : Employ a combination of:

- NMR spectroscopy : H and C NMR to verify substituent positions (e.g., fluorophenyl and thiophene groups) and rule out regioisomeric impurities .

- Mass spectrometry (HRMS) : Confirm molecular ion peaks with <2 ppm error .

- Elemental analysis : Match calculated vs. observed C, H, N, S percentages (±0.3%) .

Q. What are standard protocols for evaluating the compound’s in vitro bioactivity?

- Methodological Answer : For preliminary screening:

- Enzyme inhibition assays : Use fluorescence-based assays (e.g., kinase or protease targets) at concentrations ranging from 1 nM to 100 µM. Include positive controls (e.g., staurosporine) and triplicate measurements .

- Cytotoxicity profiling : Test against HEK-293 or HeLa cells via MTT assay, with IC calculations using nonlinear regression (GraphPad Prism) .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data, such as disordered thiophene or fluorophenyl moieties?

- Methodological Answer :

- Use SHELXL for refinement, applying restraints to disordered regions (e.g., SIMU/DELU commands) .

- Validate with ORTEP-3 to visualize electron density maps and assess model fit .

- Cross-check with PXRD to confirm bulk crystallinity matches single-crystal data .

Q. What experimental designs are optimal for studying structure-activity relationships (SAR) of this compound?

- Methodological Answer :

- Analog synthesis : Systematically vary substituents (e.g., replace 3-fluorophenyl with 4-fluorophenyl or thiophene with furan) and compare bioactivity .

- Computational docking : Use AutoDock Vina to predict binding modes against target proteins, followed by MD simulations (GROMACS) to assess stability .

- Data interpretation : Apply multivariate analysis (PCA or PLS) to correlate structural descriptors (e.g., logP, polar surface area) with activity .

Q. How should researchers address discrepancies in biological activity across different assay conditions?

- Methodological Answer :

- Controlled replication : Repeat assays in independent labs with standardized protocols (e.g., ATP concentration in kinase assays) .

- Buffer optimization : Test activity in varying pH (6.5–7.5) and ionic strength (50–150 mM NaCl) to identify condition-dependent effects .

- Mechanistic studies : Use SPR or ITC to measure binding constants and rule out assay artifacts .

Q. What methodologies are recommended for assessing environmental persistence or ecotoxicity?

- Methodological Answer :

- Degradation studies : Perform hydrolysis/photolysis experiments under simulated environmental conditions (pH 7, 25°C) with LC-MS monitoring .

- Ecotoxicology : Use Daphnia magna or Danio rerio models, reporting LC values and biomarker analysis (e.g., oxidative stress via glutathione levels) .

- In silico tools: Predict bioaccumulation (BCF) and toxicity (ECOSAR) using QSAR models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.